2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzimidazole core, which is known for its diverse pharmacological activities, and a fluoromethyl-substituted azetidine ring, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method includes the reaction of 3-(fluoromethyl)azetidine with benzimidazole derivatives under specific conditions. The process may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated azetidine rings .
Scientific Research Applications
2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, modulating their activity. The fluoromethyl-substituted azetidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol: Another compound with a fluoromethyl-substituted azetidine ring, used in the synthesis of estrogen receptor modulators.
2-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine: A compound with similar structural features, studied for its biological activity.
Uniqueness
2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole is unique due to its combination of a benzimidazole core and a fluoromethyl-substituted azetidine ring.
Properties
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-5-8-6-15(7-8)11-13-9-3-1-2-4-10(9)14-11/h1-4,8H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJXTPXOQRAWRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3N2)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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